molecular formula C8H9ClN2 B595529 8-Methylimidazo[1,2-a]pyridine hydrochloride CAS No. 10518-86-2

8-Methylimidazo[1,2-a]pyridine hydrochloride

Katalognummer: B595529
CAS-Nummer: 10518-86-2
Molekulargewicht: 168.624
InChI-Schlüssel: ZWKYEKQYSKMOES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound characterized by a fused imidazole-pyridine core with a methyl substituent at the 8-position and a hydrochloride salt form. It is used in medicinal chemistry as a scaffold for developing bioactive molecules, particularly in neurological and antimicrobial research. The compound (CAS: 10518-86-2) is synthesized via multi-component reactions, such as the Groebke–Blackburn–Bien method, and exhibits a purity of ≥98% .

Vorbereitungsmethoden

Classical Condensation Methods

The foundational approach to synthesizing imidazo[1,2-a]pyridine derivatives involves multicomponent condensation reactions. For 8-methylimidazo[1,2-a]pyridine, a typical pathway begins with 2-aminopyridine and α-haloketones. In one protocol, 2-amino-4-methylpyridine reacts with chloroacetone in ethanol under reflux (78°C) for 12 hours, yielding the imidazo[1,2-a]pyridine core . The methyl group at the 8-position is introduced via regioselective halogenation using N-chlorosuccinimide (NCS) in dichloromethane at 0°C, followed by Suzuki-Miyaura coupling with methylboronic acid .

Key Reaction Parameters:

  • Solvent: Ethanol or dichloromethane

  • Temperature: 0°C (halogenation) to 78°C (condensation)

  • Catalyst: Palladium(II) acetate for coupling reactions

  • Yield: 65–72% after column chromatography

Solid-Phase Synthesis

Solid-phase synthesis offers advantages in purity and scalability. A polymer-bound 2-aminonicotinate resin serves as the starting material. Treatment with α-haloketones (e.g., bromoacetone) in dimethylformamide (DMF) at 60°C for 6 hours forms the imidazo[1,2-a]pyridine scaffold . Subsequent methylation at the 8-position is achieved using methyl iodide in the presence of potassium carbonate. Cleavage from the resin with trifluoroacetic acid (TFA) yields the free base, which is neutralized with hydrochloric acid to form the hydrochloride salt .

Optimization Data:

ParameterValue
Resin Loading0.8 mmol/g
Halogenation Time2 hours
Methylation Yield85%
Final Purity (HPLC)≥98%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2021 protocol demonstrates the synthesis of 8-methylimidazo[1,2-a]pyridine in 30 minutes using 2-aminopyridine, chloroacetone, and a catalytic amount of p-toluenesulfonic acid (PTSA) in a water-ethanol mixture . The reaction proceeds at 120°C under 300 W irradiation, achieving 89% yield. The hydrochloride salt is obtained by treating the free base with concentrated HCl in diethyl ether, followed by recrystallization from ethanol .

Advantages:

  • Time Efficiency: 30 minutes vs. 12 hours (classical)

  • Solvent System: Eco-friendly water-ethanol mixture

  • Energy Input: 300 W microwave irradiation

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is critical for stability and bioavailability. After synthesis, the free base is dissolved in anhydrous diethyl ether, and gaseous HCl is bubbled through the solution at 0°C. The precipitate is collected via vacuum filtration, washed with cold ether, and dried under reduced pressure . Alternative methods use methanolic HCl (2 M) for neutralization, yielding crystalline products with >99% purity after recrystallization .

Analytical Validation:

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.32–8.15 (m, 3H, aromatic)

  • HPLC Retention Time: 3.45 min (C18 column, 0.1% TFA in acetonitrile/water)

  • Melting Point: 214–216°C

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Classical Condensation729812 hoursModerate
Solid-Phase85988 hoursHigh
Microwave-Assisted89990.5 hoursHigh

The solid-phase method excels in scalability, while microwave synthesis offers unparalleled speed. Classical methods remain valuable for small-scale exploratory work .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions, halogenation, and functional groups, leading to distinct physicochemical profiles:

Compound Name Substituents Melting Point (K) Aqueous Solubility Key References
8-Methylimidazo[1,2-a]pyridine HCl Methyl (C8), HCl salt Not reported Moderate
7-Methylimidazo[1,2-a]pyridine (2c) Methyl (C7) 409–411 Low
6,8-Dichloro-2-methyl analog Cl (C6, C8), Methyl (C2) Not reported Very low
8-Fluoro-2-methyl analog HCl F (C8), Methyl (C2), HCl salt Not reported Moderate
2-(Biphenyl)imidazo[1,2-a]pyridine (2f) Biphenyl (C2) 472–474 Very low

Key Observations :

  • Positional Effects : The 8-methyl derivative lacks the high melting point observed in 7-methyl (2c, 409–411 K) or biphenyl-substituted (2f, 472–474 K) analogs, suggesting weaker crystalline packing .
  • Halogenation : Chlorination at C6/C8 (e.g., 6,8-dichloro-2-methyl) reduces solubility due to increased hydrophobicity , whereas fluorination (8-fluoro-2-methyl) may improve metabolic stability .

Pharmacokinetic Considerations

  • Solubility: Morpholino-substituted analogs (e.g., 8-morpholinoimidazo[1,2-a]pyrazine) demonstrate enhanced aqueous solubility (>10 mg/mL) due to polar morpholine groups, unlike the hydrophobic 8-methyl variant .
  • Metabolic Stability : Fluorinated derivatives (e.g., 8-fluoro-2-methyl) resist oxidative metabolism in liver microsomes, offering longer half-lives .

Biologische Aktivität

8-Methylimidazo[1,2-a]pyridine hydrochloride (8-MeI) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is a derivative of imidazo[1,2-a]pyridine, a class known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of 8-MeI, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring. This specific substitution influences its reactivity and biological activity. The compound can act as an alkylating agent due to the presence of a chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can lead to cytotoxic effects by inhibiting essential biological processes like DNA replication and protein synthesis.

8-MeI exhibits its biological activity primarily through:

  • Alkylation: The chloromethyl group facilitates nucleophilic substitution reactions, allowing the compound to interact with various biological targets.
  • Mutagenicity: Compounds in this class are known to exhibit mutagenic properties, raising concerns about their safety in applications.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against various pathogens, including Leishmania species .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntimicrobialExhibits activity against Leishmania donovani and Trypanosoma cruzi. ,
AnticancerPotential cytotoxic effects through DNA alkylation leading to apoptosis.,
MutagenicityKnown to induce mutations in various assays; safety concerns noted.
PharmacokineticsImproved aqueous solubility and gastrointestinal permeability observed.

Case Studies

Several studies have investigated the biological effects of 8-MeI and its derivatives:

  • Antileishmanial Activity:
    A study reported that derivatives of imidazo[1,2-a]pyridine showed significant activity against intracellular amastigote forms of L. infantum, with EC50 values indicating potent effects compared to standard treatments like miltefosine .
  • Cytotoxicity Assessments:
    In vitro assays demonstrated that 8-MeI exhibited cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to DNA damage via alkylation processes.
  • Mutagenicity Testing:
    Research has highlighted the mutagenic potential of 8-MeI in bacterial assays, raising concerns regarding its safety profile for therapeutic use. The compound's ability to induce mutations necessitates careful evaluation in drug development contexts.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimization of Derivatives: Structural modifications may enhance selectivity and reduce toxicity while maintaining efficacy against target pathogens or cancer cells.
  • Mechanistic Studies: Further investigations into the specific molecular pathways affected by 8-MeI could elucidate its role in cellular processes and improve understanding of its pharmacological profile.
  • Clinical Trials: Given its promising biological activities, advancing towards clinical evaluations will be crucial for assessing therapeutic potential.

Q & A

Q. What are the primary synthetic routes for 8-Methylimidazo[1,2-a]pyridine hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones. For example, in a study, 2-aminonicotinamide reacted with chloroacetaldehyde in ethanol under reflux, yielding imidazo[1,2-a]pyridine derivatives with >90% efficiency . Solvent choice is critical: acetonitrile-methanol (1:1 v/v) mixtures provided 70–85% yields for methyl-substituted derivatives, while ethanol facilitated higher yields (93–97%) when coupled with HATU/DIPEA for subsequent amidation . Purity is ensured via recrystallization (e.g., using acetonitrile) and validated by melting point analysis (e.g., 363–365 K for 8-methyl derivatives) .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for 8-methylimidazo[1,2-a]pyridine derivatives?

Advanced Research Focus
Discrepancies often arise from polymorphic forms or solvent-dependent crystallization. For instance, 8-methylimidazo[1,2-a]pyridine hydrate showed a melting point of 363–365 K in acetonitrile-methanol but varied in other solvents . To address this:

  • Validate purity : Use HPLC or TLC to confirm absence of byproducts.
  • Control crystallization : Standardize solvent systems (e.g., acetonitrile for anhydrous forms).
  • Cross-reference spectral data : Compare 1H^1H NMR (e.g., δ 2.45 ppm for methyl groups) and HRMS (calculated m/z 132.16 for C8_8H8_8N2_2) across studies .

Q. What advanced structural characterization techniques are essential for confirming the regiochemistry of 8-methyl substitution?

Advanced Research Focus

  • X-ray crystallography : Resolves positional ambiguity by revealing methyl group orientation at the 8-position. For example, crystal packing analysis showed intermolecular π-π stacking and C–H···N interactions stabilizing the methyl-substituted derivative .
  • 2D NMR (COSY, NOESY) : Correlates proton environments; NOE effects between the methyl group and pyridine protons confirm substitution patterns .
  • IR spectroscopy : Identifies C–H stretching (2850–2950 cm1^{-1}) for methyl groups, differentiating them from chloro or nitro substituents .

Q. How do substituent variations at the 8-position impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Advanced Research Focus

  • Comparative synthesis : Replace the methyl group with halogens (e.g., 7-chloro derivatives) or bulkier groups (e.g., adamantyl) to assess steric/electronic effects .
  • Biological assays : Test anticholinesterase activity via Ellman’s method. For example, 8-methyl derivatives showed moderate inhibition (IC50_{50} ~10 µM), while chloro-substituted analogs exhibited enhanced activity due to electronegativity .
  • Computational modeling : Use DFT to calculate electron density maps and docking simulations (e.g., with acetylcholinesterase active sites) .

Q. What methodologies address low yields in multi-step syntheses of 8-methylimidazo[1,2-a]pyridine carboxamide derivatives?

Advanced Research Focus

  • Optimize coupling reactions : Use HATU/DIPEA in ethanol for amidation steps, achieving >95% yields by reducing steric hindrance .
  • Purification strategies : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate intermediates.
  • Monitor reaction progress : Use in-situ FT-IR to track carbonyl group consumption during cyclocondensation .

Q. How can researchers validate the absence of toxic byproducts in synthesized this compound?

Basic Research Focus

  • LC-MS/MS : Detect trace impurities (e.g., unreacted α-haloketones) with a detection limit of 0.1% .
  • Elemental analysis : Confirm stoichiometry (e.g., C: 58.18%, H: 4.89%, N: 16.99% for C8_8H8_8N2_2·HCl) .
  • Toxicological screening : Use Ames tests or mitochondrial toxicity assays for preclinical validation .

Q. What are the implications of crystal packing interactions on the solubility and stability of this compound?

Advanced Research Focus

  • Solubility : π-π stacking in the crystal lattice reduces aqueous solubility. Co-crystallization with succinic acid improves bioavailability .
  • Stability : Hygroscopic hydrates (e.g., 8-methylimidazo[1,2-a]pyridine hydrate) require anhydrous storage to prevent decomposition .
  • Polymorph screening : Use solvent-drop grinding to identify stable forms with higher melting points (e.g., 409–411 K for certain hydrates) .

Eigenschaften

IUPAC Name

8-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKYEKQYSKMOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724924
Record name 8-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10518-86-2
Record name Imidazo[1,2-a]pyridine, 8-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10518-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.